

Toxicological Profile of Dibutyl Oxalate: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of **dibutyl oxalate** for laboratory use. The information is compiled from available safety data sheets, regulatory assessments, and scientific literature. It should be noted that while data for **dibutyl oxalate** itself is limited in some areas, a read-across approach using data from structurally similar oxalate esters (e.g., diethyl oxalate) and oxalic acid is utilized to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

Dibutyl oxalate is the diester of butanol and oxalic acid. It is a clear, colorless liquid with a faint, fruity odor. Key physical and chemical properties are summarized below.



Property	Value
CAS Number	2050-60-4
Molecular Formula	C10H18O4
Molecular Weight	202.25 g/mol
Boiling Point	239-240 °C
Melting Point	-29 °C
Density	0.986 g/mL at 25 °C
Solubility	Limited solubility in water; soluble in ethanol and ether.[1]
Vapor Pressure	0.096 mmHg

Toxicological Data

The toxicological data for **dibutyl oxalate** is primarily based on its classification as a hazardous substance and read-across from similar oxalate esters.

Acute Toxicity

Specific acute toxicity data for **dibutyl oxalate** is largely unavailable.[2][3] However, data from the analogue compound, diethyl oxalate, suggests that oxalate esters are harmful if swallowed.

Endpoint	Species	Route	Value	Analogue Compound
LD ₅₀	Rat	Oral	400 mg/kg bw	Diethyl Oxalate
LD ₅₀	Rat	Dermal	> 2000 mg/kg bw	Diethyl Oxalate

LD50: Median lethal dose

Irritation and Sensitization



Dibutyl oxalate is classified as a skin irritant, a substance that can cause serious eye damage, and a skin sensitizer.[4][5]

Endpoint	Classification		
Skin Irritation	Causes skin irritation (Category 2)[4][5]		
Eye Irritation	Causes serious eye damage (Category 1)[4][5]		
Skin Sensitization	May cause an allergic skin reaction (Category 1) [4][5]		

Repeated Dose Toxicity

No specific repeated-dose toxicity studies on **dibutyl oxalate** were identified. However, based on the toxicokinetics of oxalate esters, it is anticipated that repeated exposure could lead to effects on the kidneys.[2] The primary metabolite, oxalate, can form calcium oxalate crystals, which may accumulate in the renal tubules, leading to nephrotoxicity.[2]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Based on the weight of evidence from studies on analogue chemicals, **dibutyl oxalate** is not considered to be genotoxic or carcinogenic.[2] Any reproductive or developmental effects are considered to be secondary to parental toxicity.[2]

Endpoint	Conclusion	Basis of Conclusion
Genotoxicity	Not considered to be genotoxic.[2]	Analogue data
Carcinogenicity	Not likely to be carcinogenic. [2]	Analogue data
Reproductive Toxicity	Not considered to cause reproductive or developmental toxicity.[2]	Analogue data

Mechanism of Toxicity & Signaling Pathways

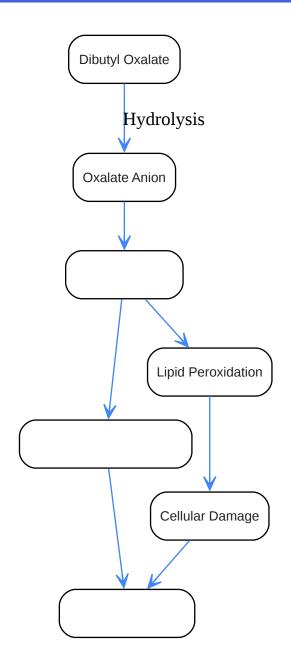


The toxicity of **dibutyl oxalate** is primarily attributed to its hydrolysis product, the oxalate anion. [2] Oxalate can induce cellular toxicity through several mechanisms, including oxidative stress, mitochondrial dysfunction, and inflammation.

Oxalate-Induced Oxidative Stress and Mitochondrial Dysfunction

Oxalate exposure can lead to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance and causing oxidative stress.[6][7][8] This can lead to lipid peroxidation and damage to cellular components. Mitochondria are a key target of oxalate toxicity, with exposure leading to decreased mitochondrial membrane potential and disruption of energy homeostasis.[9]





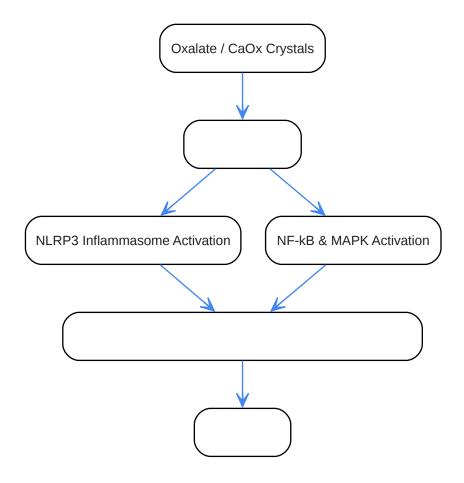
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Oxalate-Induced Oxidative Stress Pathway

Oxalate-Induced Inflammation

Oxalate and calcium oxalate crystals can trigger an inflammatory response in renal epithelial cells.[10][11][12] This involves the activation of several signaling pathways, including Nuclear Factor-kappa B (NF-кB) and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of pro-inflammatory cytokines.[10][11][12] The NLRP3 inflammasome has also been identified as a key player in CaOx crystal-induced inflammation.[13][14]





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Oxalate-Induced Inflammatory Pathway

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

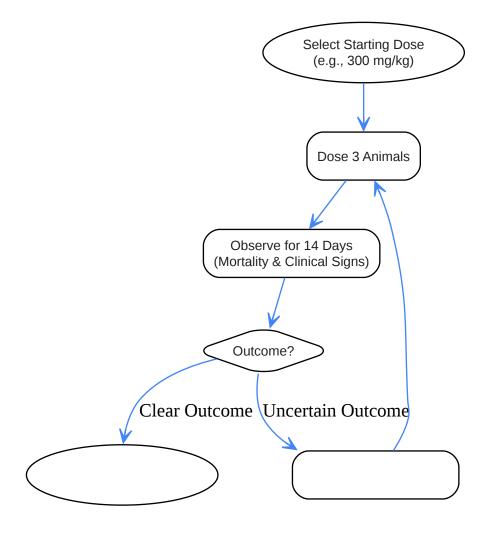
This method is used to estimate the acute oral toxicity of a substance.

Methodology:

• Animal Model: Typically, rats (usually females) are used.[15][16]



- Dosing: A stepwise procedure is used with a starting dose of 5, 50, 300, or 2000 mg/kg body weight.[16][17] Three animals are used in each step.
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[17]
- Endpoint: The outcome of each step determines the next step (stop testing, use the same dose, or use a higher/lower dose). The result allows for classification of the substance into a GHS category.



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OECD 423 Experimental Workflow

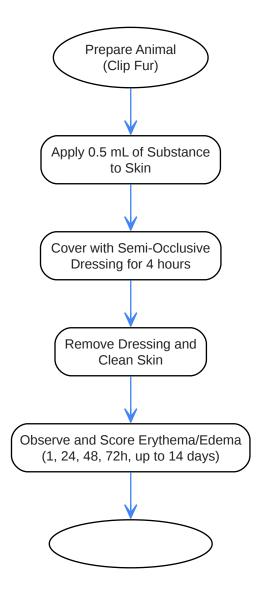
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[18][19]



Methodology:

- Animal Model: The albino rabbit is the preferred species.[18][19]
- Application: A single dose of the test substance (0.5 mL for liquids) is applied to a small area
 of clipped skin.[18] The area is covered with a semi-occlusive dressing for 4 hours.
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and observations can continue for up to 14 days to assess reversibility.[20]
- Endpoint: The severity of skin reactions is scored. If the effects persist to the end of the observation period, the substance is considered an irritant.[11]



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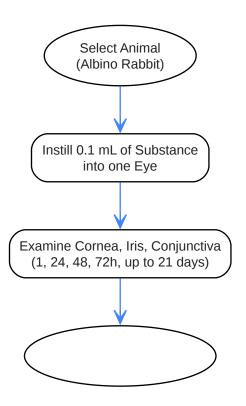
OECD 404 Experimental Workflow

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[21]

Methodology:

- Animal Model: The albino rabbit is the recommended species.[10]
- Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24,
 48, and 72 hours after application. Observations can continue to assess reversibility.[10]
- Endpoint: The severity of ocular lesions is scored to determine the irritation potential.



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OECD 405 Experimental Workflow



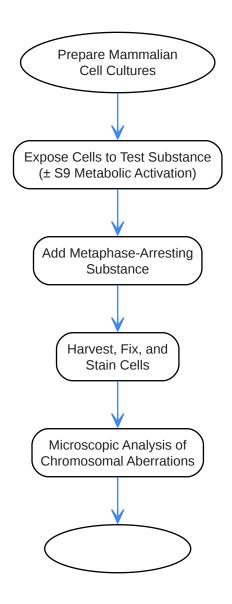
Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[5][22]

Methodology:

- Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[23]
- Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[5][23]
- Metaphase Arrest: After exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid).
- Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations.
- Endpoint: A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.[24]





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OECD 473 Experimental Workflow

Genotoxicity - In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

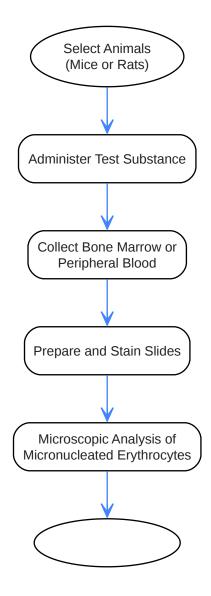
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals. [21][25][26]

Methodology:

Animal Model: Usually rodents (mice or rats) are used.[25][26]



- Dosing: The test substance is administered via an appropriate route, typically in one or more doses.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.[4]
- Analysis: Erythrocytes are prepared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.[4]
- Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.[26]



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OECD 474 Experimental Workflow

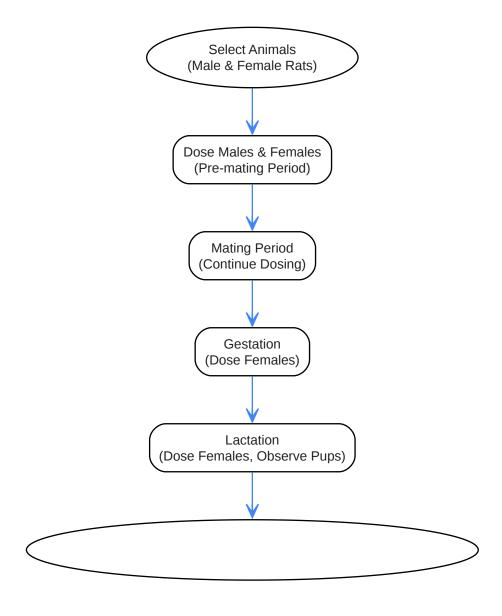
Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides information on the potential effects of a substance on reproductive performance and development.[2][3][27]

Methodology:

- Animal Model: The rat is the recommended species.[2][3][27]
- Dosing: The test substance is administered daily to males and females before mating, during mating, and for females, throughout gestation and early lactation.[2][28]
- Observations: Adults are observed for clinical signs, body weight, food consumption, and reproductive performance. Pups are examined for viability, growth, and development.[2][28]
- Endpoint: The study evaluates fertility, gestation length, litter size, and pup survival and growth. Gross necropsy and histopathology are also performed.





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OECD 421 Experimental Workflow

Conclusion

Dibutyl oxalate should be handled with care in a laboratory setting due to its potential to cause skin and severe eye irritation, as well as skin sensitization. While specific data on its systemic toxicity is limited, the read-across approach from other oxalate esters suggests a potential for acute oral toxicity and kidney effects with repeated exposure. The primary mechanism of toxicity is believed to be mediated by the oxalate anion, which can induce oxidative stress, mitochondrial dysfunction, and inflammation. Based on current information from analogue compounds, **dibutyl oxalate** is not expected to be genotoxic or carcinogenic. Standard



laboratory safety precautions, including the use of personal protective equipment, are essential when working with this chemical.

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